4-Chloroquinazoline-8-carbonitrile molecular weight
4-Chloroquinazoline-8-carbonitrile molecular weight
An In-Depth Technical Guide to 4-Chloroquinazoline-8-carbonitrile
This guide provides a comprehensive technical overview of 4-Chloroquinazoline-8-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthesis protocol with mechanistic rationale, its pivotal role as a reactive building block in drug discovery, and essential characterization and safety protocols.
4-Chloroquinazoline-8-carbonitrile is a substituted quinazoline, a class of compounds recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1][2] The strategic placement of a reactive chlorine atom at the 4-position and a nitrile group at the 8-position makes this molecule a highly versatile precursor for the synthesis of complex chemical libraries aimed at various therapeutic targets.
Below is a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Weight | 189.60 g/mol | [3] |
| Molecular Formula | C₉H₄ClN₃ | [3] |
| CAS Number | 1231761-54-8 | [3] |
| IUPAC Name | 4-chloroquinazoline-8-carbonitrile | |
| Canonical SMILES | N#CC1=CC=CC2=C(Cl)N=CN=C12 | [3] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis Protocol: From Hydroxy Precursor to Chloro Intermediate
The most established and reliable method for synthesizing 4-chloroquinazolines is through the chlorination of their corresponding 4-hydroxyquinazoline (quinazolin-4-one) precursors.[4][5] This transformation is critical as it converts a relatively inert hydroxyl group into an excellent leaving group (chloride), activating the 4-position for subsequent nucleophilic substitution reactions.
Causality Behind Experimental Choices:
-
Chlorinating Agent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice. They serve as both the solvent and the chlorinating agent. Their primary function is to convert the keto-enol tautomer of the quinazolinone into a highly reactive O-phosphorylated or O-thionylated intermediate, which is then readily displaced by a chloride ion.
-
Heat (Reflux) : The reaction requires significant thermal energy to overcome the activation barrier for the formation of the intermediate and the subsequent substitution. Refluxing ensures the reaction proceeds at a constant, elevated temperature, driving it towards completion.
-
Anhydrous Conditions : These reactions are highly sensitive to water. Any moisture will rapidly hydrolyze the chlorinating agent and can convert the product back to the starting material, drastically reducing the yield.
-
Work-up Procedure : Quenching the reaction mixture with ice is a crucial step. It serves to neutralize the highly corrosive excess chlorinating agent and precipitates the organic product, which is typically insoluble in water. Subsequent neutralization with a base like sodium bicarbonate is necessary to remove any residual acid.
Experimental Protocol: Synthesis of 4-Chloroquinazoline-8-carbonitrile
Starting Material: 4-Hydroxyquinazoline-8-carbonitrile (quinazolin-4(3H)-one-8-carbonitrile)
-
Setup : In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.
-
Reagent Addition : To the flask, add 4-hydroxyquinazoline-8-carbonitrile (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Reaction : Heat the mixture to reflux (approximately 105°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a beaker of crushed ice with constant stirring. This step is highly exothermic and must be performed with caution.
-
Precipitation & Neutralization : A solid precipitate should form. Continue stirring until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Isolation : Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying : Dry the isolated solid under vacuum to yield the crude 4-Chloroquinazoline-8-carbonitrile. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane if necessary.
Caption: Synthesis workflow for 4-Chloroquinazoline-8-carbonitrile.
Chemical Reactivity and Its Central Role in Drug Discovery
The synthetic value of 4-Chloroquinazoline-8-carbonitrile lies almost entirely in the reactivity of the C4-Cl bond. The quinazoline ring system is electron-deficient, which makes the carbon at the 4-position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its application as a key intermediate.
Application as a Versatile Building Block
In drug discovery, particularly in kinase inhibitor programs, the 4-chloroquinazoline core is a well-established starting point for generating vast libraries of candidate compounds.[1] The chlorine atom is readily displaced by a wide variety of nucleophiles, most commonly primary and secondary amines, to form 4-aminoquinazoline derivatives.[4][6]
This reaction is fundamental to the synthesis of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline scaffold.[1] The 8-carbonitrile group on the target molecule can serve several purposes:
-
It can act as a hydrogen bond acceptor, influencing binding affinity at the target protein.
-
It provides an additional site for chemical modification.
-
It alters the electronic properties of the aromatic system, which can modulate the reactivity and biological activity of the final compound.
Caption: Role of the title compound as a key drug discovery intermediate.
Spectroscopic Characterization Profile
Accurate structural confirmation is paramount. While experimental spectra should always be acquired for novel batches, the following profile outlines the expected spectroscopic data based on the molecule's structure.
Predicted Spectroscopic Data
-
¹H NMR : The three aromatic protons will appear as distinct signals in the downfield region (likely ~7.5-9.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the nitrogen atoms in the heterocyclic ring.
-
¹³C NMR : Expect to see 9 distinct signals for the carbons. The nitrile carbon (C≡N) will be in the ~115-120 ppm range, while the aromatic and heterocyclic carbons will appear between ~120-160 ppm.
-
Infrared (IR) Spectroscopy : Key absorption bands to identify include:
-
~2230-2210 cm⁻¹ : Sharp, strong peak characteristic of a C≡N (nitrile) stretch.
-
~1620-1500 cm⁻¹ : Multiple bands for C=N and C=C stretching within the aromatic system.
-
~800-700 cm⁻¹ : Bands corresponding to C-H out-of-plane bending and a potential C-Cl stretch.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The most critical piece of data will be the molecular ion peak.
-
Isotopic Pattern : Due to the presence of one chlorine atom, the molecular ion will appear as two peaks: M⁺ and (M+2)⁺. The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for a monochlorinated compound.
-
Standard Protocol for Spectroscopic Data Acquisition
-
Sample Preparation :
-
NMR : Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR : For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.
-
MS : Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
NMR Spectroscopy (¹H and ¹³C) :
-
Acquire a ¹H spectrum with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
-
IR Spectroscopy :
-
Mass Spectrometry :
-
Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Infuse the sample solution and acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.
-
Safety, Handling, and Storage
As with many chlorinated heterocyclic compounds, 4-Chloroquinazoline-8-carbonitrile should be handled with care, assuming it possesses irritant and potentially harmful properties.[8]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling : All handling should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with plenty of water.[8]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Due to its potential reactivity with water (hydrolysis), storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability and purity.[9]
-
Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloroquinazoline-8-carbonitrile is more than just a chemical with a defined molecular weight; it is a purpose-built tool for medicinal chemists. Its value is derived from its specific structural features: a privileged quinazoline core, a strategically placed reactive chlorine atom for synthetic diversification, and a nitrile group for modulating molecular properties. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent intermediate in the design and development of next-generation therapeutics.
References
-
NIST. 4-Chloroquinoline. NIST WebBook. [Link]
-
Kauthale, S. S., et al. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. [Link]
-
de Oliveira, R. B., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]
-
MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
-
SLS Ireland. 4-Chloroquinazoline, 97%. [Link]
-
El-Hashash, M. A., et al. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]
-
Al-Suwaidan, I. A., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
El-Gamal, K. M., et al. Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. E-Journal of Chemistry. [Link]
- Google Patents.
-
Taylor & Francis. Quinazoline – Knowledge and References. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxyquinazoline. [Link]
-
Sci-Hub. On the Reaction of 1-Chloroisoquinoline and 4-Chloroquinazoline with Several Ketone Carbanions. [Link]
-
PubChem. Quinazoline. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1231761-54-8|4-Chloroquinazoline-8-carbonitrile|BLD Pharm [bldpharm.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.no [fishersci.no]
